molecular formula C20H17BrO5 B1670938 {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 858747-13-4

{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No. B1670938
M. Wt: 417.2 g/mol
InChI Key: STHJGDCGBDTTHP-UHFFFAOYSA-N
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Description

“{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid” is a chemical compound. Its molecular formula is C21H19BrO5 . The compound has a molecular weight of 431.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H19BrO5/c1-12-16-6-8-18 (26-11-14-4-3-5-15 (22)10-14)13 (2)20 (16)27-21 (25)17 (12)7-9-19 (23)24/h3-6,8,10H,7,9,11H2,1-2H3, (H,23,24) . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It’s possible that it may undergo various chemical reactions based on its functional groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 431.28 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been used as a base for synthesizing various derivatives. For example, it has been used in the design and synthesis of thiazolidin-4-ones, which have potential applications in antibacterial activities. In these processes, various aromatic aldehydes are used to create a range of Schiff’s bases with potential antibacterial properties (Čačić et al., 2009).

Antimicrobial Activity

  • Derivatives of this compound have been synthesized and tested for antimicrobial activity. One study synthesized derivatives such as Schiff's bases and thiazolidin-4-ones, which showed promising antimicrobial properties (Čačić et al., 2006).

Antioxidant Properties

  • Research into the antioxidant properties of derivatives of this compound has been conducted. For instance, studies have focused on the synthesis of new coumarins and their evaluation for antioxidant activities using various methods, including the DPPH spectrometric assay (Poojari et al., 2016).

Antineoplastic Activity

  • This compound has been used in the synthesis of derivatives with potential antineoplastic activities. One study synthesized pyrano[3,2-c]chromene derivatives and evaluated their antineoplastic activities on human tumor cell line panels, identifying new leading skeletons for further antitumor activity studies (Gašparová et al., 2013).

Quantum Chemical Studies

  • Quantum chemical studies have been conducted on new coumarins synthesized from this compound. These studies involve detailed molecular orbital calculations to understand the properties of these derivatives (Al-Amiery et al., 2016).

Photoreactive Cellulose Derivatives

  • In the field of material science, derivatives of this compound have been used to create photoreactive cellulose derivatives. These materials are interesting for the design of smart materials due to their light-triggered photodimerization capabilities (Wondraczek et al., 2012).

Future Directions

The future directions or applications of this compound are not specified in the available resources. It’s possible that it could have potential uses in various fields such as medicine, chemistry, materials science, etc., depending on its properties .

properties

IUPAC Name

2-[7-[(3-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO5/c1-11-15-6-7-17(25-10-13-4-3-5-14(21)8-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHJGDCGBDTTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
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{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
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{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 4
{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 5
{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 6
{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Citations

For This Compound
1
Citations
S Lee, O Cil, PM Haggie… - Journal of medicinal …, 2019 - ACS Publications
The chloride/bicarbonate exchanger SLC26A3 (downregulated in adenoma) is expressed mainly in colonic epithelium, where it dehydrates the stool by facilitating the final step of …
Number of citations: 15 pubs.acs.org

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